(S)-Benzyl 2,6-diaminohexanoate dihydrochloride
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Overview
Description
(S)-Benzyl 2,6-diaminohexanoate dihydrochloride is a chemical compound that belongs to the class of amino acid derivatives. It is a derivative of lysine, an essential amino acid, and is often used in various chemical and biological research applications. The compound is known for its unique structure and properties, which make it valuable in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzyl 2,6-diaminohexanoate dihydrochloride typically involves the esterification of lysine followed by benzyl protection. The reaction conditions often include the use of thionyl chloride for the esterification process, which is carried out under reflux conditions . The benzyl protection is achieved using benzyl chloride in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The compound is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-Benzyl 2,6-diaminohexanoate dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino groups in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce various substituted amino acid derivatives.
Scientific Research Applications
(S)-Benzyl 2,6-diaminohexanoate dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies related to protein synthesis and enzyme activity.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-Benzyl 2,6-diaminohexanoate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism. It can also interact with receptors and other proteins, influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2,6-diaminohexanoate dihydrochloride
- L-Lysine ethyl ester dihydrochloride
Uniqueness
(S)-Benzyl 2,6-diaminohexanoate dihydrochloride is unique due to its benzyl protection, which provides additional stability and reactivity compared to similar compounds. This makes it particularly useful in specific chemical and biological applications where stability and reactivity are crucial.
Properties
CAS No. |
16142-09-9 |
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Molecular Formula |
C13H21ClN2O2 |
Molecular Weight |
272.77 g/mol |
IUPAC Name |
benzyl (2S)-2,6-diaminohexanoate;hydrochloride |
InChI |
InChI=1S/C13H20N2O2.ClH/c14-9-5-4-8-12(15)13(16)17-10-11-6-2-1-3-7-11;/h1-3,6-7,12H,4-5,8-10,14-15H2;1H/t12-;/m0./s1 |
InChI Key |
UTIDUKNVOZWXNA-YDALLXLXSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)C(CCCCN)N.Cl.Cl |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](CCCCN)N.Cl |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CCCCN)N.Cl |
Origin of Product |
United States |
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